

# Application Notes and Protocols for Merocil (Meropenem) Dosage in Pediatric Patients

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Merocil**

Cat. No.: **B121595**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction:

**Merocil**, a brand name for the broad-spectrum carbapenem antibiotic Meropenem, is a critical therapeutic agent in the management of severe bacterial infections in pediatric patients.<sup>[1]</sup> Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis, leading to cell death.<sup>[2]</sup> This document provides a comprehensive overview of **Merocil** dosage calculation for pediatric patients, summarizing key pharmacokinetic data, and outlining its mechanism of action. The information presented herein is intended for research, scientific, and drug development purposes.

## Mechanism of Action

Meropenem exerts its bactericidal effect by penetrating the cell wall of susceptible bacteria and binding to penicillin-binding proteins (PBPs). This binding inhibits the transpeptidation step in peptidoglycan synthesis, a crucial component of the bacterial cell wall. The disruption of this process leads to the weakening of the cell wall, resulting in cell lysis and death. Some formulations of **Merocil** include a beta-lactamase inhibitor, such as Sulbactam or Tazobactam, to counteract resistance mechanisms in bacteria that produce beta-lactamase enzymes.<sup>[2][3]</sup> <sup>[4]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Merocil** (Meropenem).

## Pediatric Dosage Recommendations

Dosage of **Merocil** in pediatric patients is primarily based on age, weight, and the severity and type of infection. The following tables summarize recommended dosages from available literature.

Table 1: General Pediatric Dosage Recommendations

| Age Group                                          | Dosage                                                                                            | Frequency     | Reference |
|----------------------------------------------------|---------------------------------------------------------------------------------------------------|---------------|-----------|
| Infants < 3 months                                 | 20-30 mg/kg (GA <32 weeks: 20 mg/kg; GA $\geq$ 32 weeks: 30 mg/kg for intra-abdominal infections) | Every 8 hours | [5]       |
| Infants $\geq$ 3 months, Children, and Adolescents | 10-40 mg/kg                                                                                       | Every 8 hours | [2]       |
| Children 3 months to 12 years                      | 40 mg/kg (for meningitis)                                                                         | Every 8 hours | [6]       |
| Children > 50 kg                                   | Adult dose                                                                                        | Every 8 hours | [6]       |

Table 2: Indication-Specific Dosage Recommendations for Infants  $\geq$  3 months, Children, and Adolescents

| Indication                                    | Dosage   | Maximum Dose  | Frequency     | Reference |
|-----------------------------------------------|----------|---------------|---------------|-----------|
| Complicated Skin and Skin Structure Infection | 10 mg/kg | 500 mg/dose   | Every 8 hours | [5]       |
| Severe or Necrotizing Infections              | 20 mg/kg | 1,000 mg/dose | Every 8 hours | [5]       |
| Intra-abdominal Infection                     | 20 mg/kg | 1,000 mg/dose | Every 8 hours | [5]       |
| Meningitis                                    | 40 mg/kg | 2,000 mg/dose | Every 8 hours | [5][7]    |
| Febrile Neutropenia (empiric therapy)         | 20 mg/kg | 1,000 mg/dose | Every 8 hours | [5]       |
| Anthrax (cutaneous, without meningitis)       | 20 mg/kg | 2,000 mg/dose | Every 8 hours | [5]       |

## Pharmacokinetics in Pediatric Patients

The pharmacokinetic profile of meropenem in children shows variability, influenced by age, weight, and renal function.

Table 3: Summary of Pharmacokinetic Parameters in Pediatric Patients

| Parameter                   | Key Findings                                                                                                                                                              | Reference  |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Clearance                   | Primarily determined by creatinine clearance. Markedly different in patients < 2 years of age. Systemic inflammatory response syndrome (SIRS) can increase clearance.     | [8][9]     |
| Volume of Distribution (Vd) | Primarily determined by body weight. Markedly different in patients < 10 kg. Continuous renal replacement therapy (CRRT) can increase the central volume of distribution. | [8][9][10] |
| Half-life                   | Median half-life off dialysis is approximately 7.3 hours in pediatric patients on hemodialysis.                                                                           | [11]       |

A population pharmacokinetic analysis of infants and children aged 2 months to 12 years utilized a two-compartment open pharmacokinetic model.[8] Another study in critically ill children (ages 1 to 9 years) also found that a two-compartment model best described meropenem concentrations.[10]

## Experimental Protocols

Detailed experimental protocols for the cited clinical trials and pharmacokinetic studies are not fully available in the public domain. However, the general methodologies can be outlined based on the provided information.

General Workflow for a Pediatric Clinical Trial of Meropenem:



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a pediatric clinical trial.

For instance, a prospective, randomized, investigator-blinded study comparing meropenem and cefotaxime for bacterial meningitis in children involved random assignment to treatment groups, followed by assessment at the end of therapy and at several follow-up points.[\[12\]](#)

## General Workflow for a Population Pharmacokinetic (PK) Study:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a population PK study.

A retrospective pharmacokinetic analysis in critically ill children involved reviewing medical records and using therapeutic drug monitoring data to develop a population pharmacokinetic model.[10] This model was then used to perform dosing simulations to determine optimal dosing regimens.

## Considerations for Special Populations

- Critically Ill Patients: Standard meropenem dosages may not be sufficient for critically ill children.[10] Higher doses and prolonged infusions may be necessary to achieve optimal pharmacodynamic targets, especially in patients with SIRS.[9] Continuous infusions have been suggested for patients under 30 kg.[13]
- Renal Impairment: As meropenem is cleared by the kidneys, dose adjustments are necessary for patients with renal impairment. Hemodialysis effectively clears meropenem. [11] Dosing simulations suggest that a daily dose of 25 mg/kg or an alternate day dose of 40 mg/kg could be effective for pediatric patients on hemodialysis.[11]

## Conclusion

The appropriate dosage of **Merocil** (Meropenem) in pediatric patients is multifactorial, requiring consideration of the patient's age, weight, renal function, and the specific indication. The provided data and workflows offer a foundational understanding for researchers and drug development professionals. Further prospective studies are needed to refine dosing recommendations, particularly in critically ill pediatric populations and those with organ dysfunction.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Use of meropenem in the treatment of serious infections in children: review of the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
2. ALLITES LIFE SCIENCES [allites.in]
3. Merocil TZ 1.125 gm Injection | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
4. Mpnm-TZ Injection 1's | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
5. publications.aap.org [publications.aap.org]

- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. The pharmacokinetics of meropenem in infants and children: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics and Pharmacodynamics of Meropenem in Critically Ill Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics and Pharmacodynamic Target Attainment of Meropenem in Critically Ill Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meropenem pharmacokinetics in children and adolescents receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prospective, randomized, investigator-blinded study of the efficacy and safety of meropenem vs. cefotaxime therapy in bacterial meningitis in children. Meropenem Meningitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to use meropenem in pediatric patients undergoing CKRT? Integrated meropenem pharmacokinetic model for critically ill children - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Merocil (Meropenem) Dosage in Pediatric Patients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121595#merocil-dosage-calculation-for-pediatric-patients>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)